molecular formula C24H32ClFN6O7S2 B14687141 3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 25313-17-1

3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14687141
CAS No.: 25313-17-1
M. Wt: 635.1 g/mol
InChI Key: HLBOORGIJUOEEB-UHFFFAOYSA-N
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Description

3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazine ring, followed by the introduction of the chloro and diamino groups. The phenoxy group is then attached, and the butylcarbamoyl and benzenesulfonyl fluoride groups are added in subsequent steps. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. This interaction is mediated by the compound’s functional groups, which form specific bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable tool in various research and industrial applications, offering advantages over similar compounds in terms of specificity and versatility.

Properties

CAS No.

25313-17-1

Molecular Formula

C24H32ClFN6O7S2

Molecular Weight

635.1 g/mol

IUPAC Name

3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C22H26ClFN6O4S.C2H6O3S/c1-22(2)29-20(25)28-21(26)30(22)15-8-9-18(17(23)13-15)34-11-4-3-10-27-19(31)14-6-5-7-16(12-14)35(24,32)33;1-2-6(3,4)5/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,27,31)(H4,25,26,28,29);2H2,1H3,(H,3,4,5)

InChI Key

HLBOORGIJUOEEB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCCCNC(=O)C3=CC(=CC=C3)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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